molecular formula C24H17ClN4O2S B5054084 2-(1,3-benzothiazol-2-yl)-4-[N-(5-chloro-2-hydroxyphenyl)-C-methylcarbonimidoyl]-5-phenyl-1H-pyrazol-3-one

2-(1,3-benzothiazol-2-yl)-4-[N-(5-chloro-2-hydroxyphenyl)-C-methylcarbonimidoyl]-5-phenyl-1H-pyrazol-3-one

Cat. No.: B5054084
M. Wt: 460.9 g/mol
InChI Key: ZQOOFCJABOKQBF-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-yl)-4-[N-(5-chloro-2-hydroxyphenyl)-C-methylcarbonimidoyl]-5-phenyl-1H-pyrazol-3-one is a complex organic compound that features a benzothiazole ring, a pyrazolone core, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-4-[N-(5-chloro-2-hydroxyphenyl)-C-methylcarbonimidoyl]-5-phenyl-1H-pyrazol-3-one typically involves multi-step organic reactions

    Benzothiazole Ring Formation: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenating agent.

    Pyrazolone Core Formation: The pyrazolone core can be synthesized by the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions.

    Final Assembly: The final step involves the condensation of the benzothiazole and pyrazolone intermediates with 5-chloro-2-hydroxybenzaldehyde in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of the benzothiazole ring is particularly significant due to its known biological activity.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-[N-(5-chloro-2-hydroxyphenyl)-C-methylcarbonimidoyl]-5-phenyl-1H-pyrazol-3-one involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes. The pyrazolone core can inhibit enzymes by mimicking the transition state of enzymatic reactions. The chlorinated phenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(1,3-benzothiazol-2-yl)-4-[N-(5-chloro-2-hydroxyphenyl)-C-methylcarbonimidoyl]-5-phenyl-1H-pyrazol-3-one lies in its combination of structural features, which confer a wide range of chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[N-(5-chloro-2-hydroxyphenyl)-C-methylcarbonimidoyl]-5-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O2S/c1-14(26-18-13-16(25)11-12-19(18)30)21-22(15-7-3-2-4-8-15)28-29(23(21)31)24-27-17-9-5-6-10-20(17)32-24/h2-13,28,30H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOOFCJABOKQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=C(C=CC(=C1)Cl)O)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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